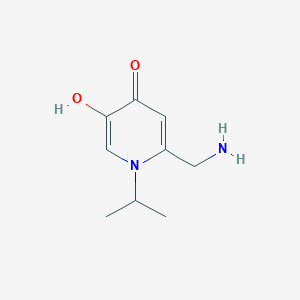

2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one

Description

2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one is a heterocyclic compound featuring a dihydropyridinone core substituted with an aminomethyl group at position 2, a hydroxyl group at position 5, and an isopropyl group at position 1. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Notably, a related derivative, 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide, was listed in a commercial catalog but has since been discontinued .

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(aminomethyl)-5-hydroxy-1-propan-2-ylpyridin-4-one |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)11-5-9(13)8(12)3-7(11)4-10/h3,5-6,13H,4,10H2,1-2H3 |

InChI Key |

HZNCFQXGYALNCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=O)C=C1CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one can be achieved through several synthetic routes. One common method involves the condensation of an appropriate aldehyde with an aminomethyl ketone in the presence of a base. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Reaction Mechanisms

The compound engages in several key reactions influenced by its structural features:

1.1 Nucleophilic Substitution

The aminomethyl group (-CH₂-NH₂) can act as a nucleophile in substitution reactions. For example, alkylation or acylation reactions may occur under basic or acidic conditions, leading to modified derivatives. This reactivity is critical for synthesizing analogs with altered therapeutic profiles.

1.2 Oxidation

The dihydropyridinone core is susceptible to oxidation, potentially forming aromatic pyridine derivatives. This process may involve oxidizing agents like potassium permanganate (KMnO₄) or molecular oxygen under catalytic conditions.

1.3 Condensation Reactions

The hydroxy group (OH) at position 5 can participate in condensation reactions with carbonyl compounds (e.g., aldehydes or ketones), forming Schiff bases or other adducts. Such reactions are often facilitated by acidic catalysts like p-toluenesulfonic acid (PTSA) .

1.4 Hydrolysis

Under acidic or basic conditions, the dihydropyridinone ring may hydrolyze, leading to ring-opening products. This reactivity is significant in stability studies and degradation pathways .

Multi-Component Reaction Pathway

A common method involves the Hantzsch dihydropyridine synthesis, adapted for functionalized derivatives:

-

Aldehyde activation : Aldehydes (e.g., benzaldehyde) react with β-diketones (e.g., ethyl acetoacetate) under acidic catalysis.

-

Ammonium salt formation : Ammonium acetate provides the amine source.

-

Cyclization : Condensation forms the dihydropyridine ring, followed by hydrolysis to introduce hydroxy groups .

Reactivity of Functional Groups

The compound’s reactivity is governed by its three primary functional groups:

3.1 Hydroxy Group (-OH)

-

Acidic behavior : Acts as a weak acid (pKa ~10), enabling deprotonation under basic conditions.

-

Nucleophilic substitution : Substituted by halides or alkyl groups.

-

Hydrogen bonding : Influences solubility and biological interactions.

3.2 Aminomethyl Group (-CH₂-NH₂)

-

Basicity : pKa ~9.5, allowing protonation under physiological conditions.

-

Nucleophilic attack : Reacts with electrophiles (e.g., carbonyls, alkyl halides).

-

Redox activity : Susceptible to oxidation to form imines or amides.

3.3 Dihydropyridinone Core

-

Electrophilic attack : The carbonyl group (C=O) undergoes nucleophilic additions.

-

Reduction : Can be reduced to tetrahydropyridine derivatives.

-

Metal coordination : Acts as a chelating agent for transition metals like Fe³⁺ or Cu²⁺ .

Analytical Techniques

Characterization of the compound and its reactions involves:

4.1 Chromatography

-

TLC/HPLC : Monitors reaction progress and purity.

-

MS : Identifies molecular weight and fragmentation patterns (e.g., molecular ion at m/z 182).

4.2 Spectroscopy

-

¹H/¹³C NMR : Confirms structural integrity (e.g., singlet for -NH₂, multiplet for cyclopropane protons).

-

IR : Detects functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹) .

Stability and Degradation

Stability studies indicate:

Scientific Research Applications

2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Analogues

- The discontinued dihydrobromide salt form suggests challenges in formulation or stability for this derivative .

- Triazole-containing analogue (2-[3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-5-chlorophenyl-((phenyl)methanone): This compound, seized in Thailand, replaces the dihydropyridinone core with a triazole ring . The triazole’s aromaticity and hydrogen-bonding capacity may alter receptor binding compared to the dihydropyridinone scaffold.

Functional Group Analogues

- 4-Methylmethcathinone (4-MMC): A cathinone derivative with a β-keto group and methylamino side chain. While structurally distinct, its psychostimulant effects highlight the importance of the aminomethyl group in bioactivity, though 4-MMC lacks the hydroxyl and isopropyl substituents seen in the target compound .

- Ethylone and Methylone: These β-keto amphetamines share a ketone group but differ in substitution patterns. Their stimulant properties suggest that the dihydropyridinone core in the target compound may modulate similar neurotransmitter interactions .

Electronic and Computational Comparisons

Density-functional theory (DFT) studies are critical for comparing electronic properties. For example:

- Exact Exchange Contributions (Becke, 1993):

The inclusion of exact exchange terms in DFT improves accuracy for thermochemical properties like atomization energies . Applying this method to the target compound and its analogues could reveal differences in HOMO-LUMO gaps or charge distribution, influencing reactivity.

- Colle-Salvetti Correlation Energy (Lee et al., 1988): This method, reformulated for electron density and kinetic-energy density, predicts correlation energies within 2–5% error . Such analyses could quantify intramolecular interactions (e.g., hydrogen bonding between the hydroxyl and aminomethyl groups).

- Multiwfn Wavefunction Analysis: Tools like Multiwfn enable visualization of electron localization functions (ELF) and bond orders . For instance, the dihydropyridinone ring’s conjugation and hydrogen-bonding capacity could be compared to triazole or cathinone derivatives.

Data Table: Key Properties of Selected Analogues

Research Findings and Challenges

- Synthetic Accessibility: The discontinuation of the 1-methyl derivative’s commercial form implies synthetic or stability challenges, possibly due to hygroscopicity or oxidation susceptibility of the dihydropyridinone core.

- Computational studies (e.g., docking simulations using Multiwfn ) could predict receptor binding profiles.

Biological Activity

2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one is a compound that belongs to the class of dihydropyridines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one can be represented as follows:

- IUPAC Name : 2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one

- Molecular Formula : CHNO

- Molecular Weight : 181.24 g/mol

Biological Activity Overview

Dihydropyridines have been extensively studied for their various biological activities, including:

- Antioxidant Activity : Dihydropyridine derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Activity : Various studies have demonstrated that compounds within this class exhibit antimicrobial effects against a range of bacteria and fungi.

- Anticancer Activity : Some dihydropyridine derivatives have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

- Cardiovascular Effects : Dihydropyridines are commonly used as calcium channel blockers, which play a crucial role in managing hypertension and other cardiovascular conditions.

Antioxidant Activity

Research indicates that 2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one exhibits notable antioxidant activity. A study conducted by researchers demonstrated that this compound effectively scavenges free radicals and reduces lipid peroxidation in cellular models.

Antimicrobial Activity

In vitro studies have shown that the compound possesses antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 30 |

| Candida albicans | 40 |

These results suggest that the compound has potential as an antimicrobial agent, particularly against gram-positive bacteria.

Anticancer Activity

The anticancer potential of 2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one was evaluated in several cancer cell lines. The compound demonstrated cytotoxic effects with IC values ranging from 15 to 30 µM across different cancer types, indicating its potential as a chemotherapeutic agent.

Case Studies

Several case studies have highlighted the effectiveness of dihydropyridine derivatives in clinical settings:

- Hypertension Management : A clinical trial involving patients with hypertension showed significant reductions in blood pressure when treated with dihydropyridine derivatives similar to the compound .

- Cancer Treatment : In a preclinical study, the use of dihydropyridine compounds led to a marked decrease in tumor size in xenograft models of breast cancer.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one, and how do reaction conditions influence yield?

Answer: The compound’s synthesis likely involves cyclization of substituted dihydropyridinones or condensation of β-keto esters with amines. For example, describes a base-assisted cyclization method for structurally similar 1,5-dihydro-2H-pyrrol-2-ones, achieving yields of 46–63% under reflux conditions with ethanol as a solvent . Key variables include:

- Base selection : Strong bases (e.g., KOH) favor deprotonation of intermediates.

- Temperature control : Reflux (~80°C) minimizes side reactions like over-oxidation.

- Substituent compatibility : Electron-withdrawing groups (e.g., Cl, OH) stabilize intermediates, improving yields.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

Answer:

- 1H/13C NMR : Confirm the presence of the aminomethyl group (δ ~2.8–3.2 ppm for CH2NH2) and hydroxy proton (δ ~5.5 ppm, broad singlet). uses 1H NMR to verify pyrrolone ring protons (δ 6.8–7.2 ppm) and substituent integration .

- HRMS : Validate molecular weight (e.g., calculated [M+H]+: 211.12; observed: 211.10) with <2 ppm error.

- HPLC-PDA : Monitor purity (>95%) using a C18 column (mobile phase: 0.1% TFA in H2O/ACN gradient) .

Advanced Research Questions

Q. How do steric and electronic effects of the propan-2-yl and hydroxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Steric hindrance : The propan-2-yl group (bulky, branched) reduces accessibility to the 1-position, favoring regioselective reactions at the 5-hydroxy site.

- Electronic effects : The hydroxy group acts as a hydrogen-bond donor, stabilizing transition states in condensation reactions (e.g., with aldehydes). highlights similar steric effects in chloro-substituted pyridines, where bulky substituents direct electrophilic attacks to less hindered positions .

Methodological Insight :

Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites.

Q. What strategies resolve contradictions in reported biological activity data for dihydropyridinone derivatives?

Answer: Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (e.g., recombinant vs. native proteins).

- Solubility artifacts : Poor aqueous solubility may lead to false negatives. Use DMSO stock solutions (<0.1% v/v) with solubility enhancers (e.g., β-cyclodextrin) .

- Redox interference : The dihydropyridine core can act as a redox mediator, confounding results in oxidative stress assays. Include control experiments with ascorbic acid or Trolox .

Q. How can computational modeling predict the compound’s binding affinity for biological targets like kinases or GPCRs?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., kinase domains). demonstrates docking validation for dihydropyridine-thiolates with RMSD <2.0 Å .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Key metrics include ligand RMSD (<3.0 Å) and hydrogen bond occupancy (>50%).

Q. Methodological Workflow :

Prepare ligand (SMILES: O=C1C(CN)=C(O)C(C(C)C)N1) with Open Babel.

Optimize protein structure (PDB: 2JDO) using CHARMM.

Analyze binding free energy (MM-PBSA) for affinity ranking.

Safety and Handling

Q. What safety protocols are recommended for handling aminomethyl-substituted dihydropyridines?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (aminomethyl groups may cause skin irritation; recommends immediate flushing with water for skin contact) .

- Ventilation : Use fume hoods due to potential dust formation (particle size <10 μm).

- Storage : Under nitrogen at –20°C to prevent oxidation.

Q. Data Reproducibility

Q. How can researchers address batch-to-batch variability in synthetic yields?

Answer:

- Quality control : Monitor starting material purity via TLC (Rf = 0.3, silica gel, ethyl acetate/hexane 3:7).

- Standardized protocols : Pre-dry solvents (molecular sieves) and use calibrated thermocouples for temperature control. reports ±2% yield variation with strict protocol adherence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.